molecular formula C17H19N3O4 B2934009 N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1798038-92-2

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2934009
CAS No.: 1798038-92-2
M. Wt: 329.356
InChI Key: SSDFMDIQUVQWEX-UHFFFAOYSA-N
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Description

N1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a 2-methoxy-2-(3-methoxyphenyl)ethyl group at the N1 position and a pyridin-3-yl moiety at the N2 position. Oxalamides are a versatile class of compounds with diverse applications, ranging from flavor enhancers to enzyme inhibitors, depending on their substituents. This article provides a detailed comparison of this compound with structurally related oxalamides, focusing on structural variations, biological activities, metabolic profiles, and regulatory statuses.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDFMDIQUVQWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Oxalamide functional group : This group is known for its diverse biological activities.
  • Methoxy-substituted aromatic rings : These enhance the compound's chemical properties.
  • Pyridine moiety : Contributes to the compound's potential interactions with biological targets.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Preparation of the Methoxyphenyl Intermediate : Achieved through alkylation of 2-methoxyphenol.
  • Coupling with Pyridin-3-ylamine : Utilizes coupling reagents to form the desired oxalamide.

This multi-step process allows for high specificity in creating the target compound, which can be modified to enhance its properties.

Pharmacological Effects

Research indicates that compounds in the oxalamide class, including this compound, exhibit various pharmacological effects:

  • Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown significant antiproliferative activity in human cancer cell lines such as A2780 and MCF-7, with IC50 values ranging from 4.47 to 52.8 μM .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing their activity. Further interaction studies are necessary to determine binding affinities and elucidate biochemical pathways involved .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Cytotoxicity Studies :
    • A study on oxazinonaphthalene derivatives indicated that compounds with methoxy groups exhibited significant cytotoxicity against ovarian and breast cancer cell lines . The mechanism involved tubulin inhibition and cell cycle arrest.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to explore the binding interactions of similar compounds with tubulin, suggesting a potential mode of action involving disruption of microtubule dynamics .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamideIsoxazole ring, methoxy groupsPotential antimicrobial and anticancer properties
N1-(4-fluorophenyl)-N2-(pyridin-3-yl)oxalamideFluorinated phenyl groupEnhanced lipophilicity, potential for increased bioactivity
N1-(thiophen-2-ylmethyl)-N2-(pyridin-3-yl)oxalamideThiophenol substitutionUnique electronic properties affecting reactivity

Comparison with Similar Compounds

Key Observations :

  • Pyridine position : Pyridin-2-yl derivatives (e.g., S336) are linked to umami taste receptor activation, while pyridin-3-yl compounds (e.g., compound 39) are associated with enzyme inhibition .
  • N1 flexibility : Branched ethyl chains (target compound) may enhance binding to hydrophobic pockets compared to rigid benzyl groups (S336).
  • Methoxy groups : Electron-donating methoxy substitutions improve solubility and receptor affinity in flavor compounds .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Characteristics

Compound Metabolic Pathway Key Findings Reference
Target Compound Not reported Assumed rapid metabolism (based on S336 data) N/A
S336 Rapid hepatic metabolism No amide hydrolysis; primary route: oxidation of methoxy groups
Compound 39 Not explicitly studied Likely CYP450-mediated (inference from study context)

Notes:

  • Methoxy groups in S336 and the target compound may undergo demethylation or oxidation, influencing bioavailability.

Regulatory and Application Contexts

  • S336 : Approved by FEMA (4233) and globally recognized as a flavoring agent .
  • GMC Series : Investigational antimicrobial agents without regulatory approval .
  • Compound 39 : Preclinical research stage for metabolic disorders .

Gaps in Knowledge:

  • The target compound lacks explicit regulatory or toxicity data.

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